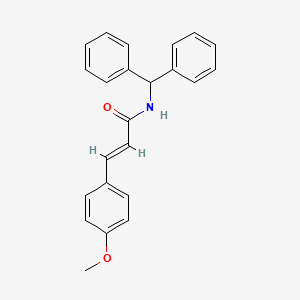

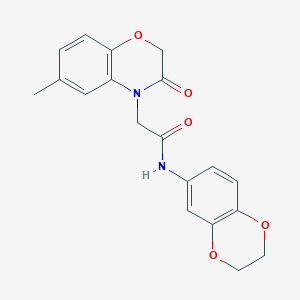

N-(diphenylmethyl)-3-(4-methoxyphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar acrylamide compounds often involves base-catalyzed reactions of related benzaldehydes with acetonitriles. For instance, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile, a dipolarophile used in constructing bioactive heterocycles, was synthesized via a base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile (Kavitha et al., 2006). Another method includes the acylation of 2-bromo-4-methoxyaniline with acryloyl chloride to obtain N-(2-Bromo-4-methoxyphenyl)acrylamide in high yield, showcasing the versatility and efficiency of acylation in synthesizing acrylamide derivatives (Yuan Jia-cheng, 2012).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives can be elucidated through X-ray crystallography, revealing significant details such as crystal systems, space groups, and intermolecular hydrogen bonds. For example, a related compound crystallizes in the monoclinic space group P21/c, demonstrating both inter and intramolecular hydrogen bonds of types C-H…O and C-H…N, indicating the complex interactions that stabilize the crystal structure (Kavitha et al., 2006).

Chemical Reactions and Properties

Acrylamide derivatives exhibit a range of chemical behaviors, including participation in antiallergic activities. For instance, certain 3-(3-pyridyl)acrylamides and 5-(3-pyridyl)-2,4-pentadienamides have shown potent inhibitory activities in biochemical assays, demonstrating the chemical utility of acrylamide derivatives in medicinal chemistry (Nishikawa et al., 1989).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, can be significantly influenced by their molecular structure. For example, poly[oligo(ethylene glycol) (meth)acrylamide]s exhibit improved solubility in water and alcohols compared to their analogs, underscoring the importance of molecular design in determining the physical characteristics of these compounds (Chua et al., 2012).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, such as reactivity and polymerization behavior, are crucial for their application in materials science. The radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide, for instance, highlights the potential of acrylamide derivatives in preparing hydrophobically modified polyacrylamide used for enhanced oil recovery, showcasing the broad utility of these compounds in various industrial applications (Huang et al., 2019).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

N-(diphenylmethyl)-3-(4-methoxyphenyl)acrylamide derivatives have been studied for their application as corrosion inhibitors. Research on synthetic acrylamide derivatives, including this compound, has shown effectiveness in preventing corrosion of copper in nitric acid solutions. Through chemical and electrochemical methods, these compounds have been characterized and demonstrated as mixed-type inhibitors, significantly reducing the double-layer capacitance and offering high efficiencies in corrosion inhibition. This study suggests their potential application in protecting metals from corrosion in industrial settings (Abu-Rayyan et al., 2022).

Polymerization and Material Science

In the realm of polymer science, this compound serves as a monomer for the production of hydrophobically modified polyacrylamide, which is largely used for enhanced oil recovery. Its structure, bearing an iodine group, allows for further chemical modifications, opening avenues for creating specialized polymers with tailored properties for various industrial applications (Huang et al., 2019).

Electrochemical Applications

Electroactive polyamides containing bis(diphenylamino)-fluorene units have been synthesized, which exhibit excellent solubility in organic solvents and outstanding thermal stability. These materials showcase reversible electrochromic properties, meaning they can change color in response to an electric charge. Such polymers could be utilized in the development of electrochromic devices, including smart windows and displays, which can change color for energy saving or information display purposes (Sun et al., 2016).

Environmental and Health Applications

The solubility of acrylamide derivatives, including this compound, in various solvents has been extensively studied to facilitate their application in pharmaceutical removal from aquatic environments. Such research is crucial for designing efficient processes for the removal of harmful substances from water, potentially contributing to environmental protection and public health (Yao et al., 2010).

Synthesis of Biochemical Compounds

This compound has also found applications in the synthesis of biochemical compounds such as 4-hydroxyprolines, indicating its utility in the production of biologically significant molecules. This aspect highlights its role in facilitating synthetic pathways that may have implications for drug development and the study of biological processes (Hara et al., 1981).

Eigenschaften

IUPAC Name |

(E)-N-benzhydryl-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-26-21-15-12-18(13-16-21)14-17-22(25)24-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17,23H,1H3,(H,24,25)/b17-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRPDYUBNFCGGI-SAPNQHFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5503399.png)

![3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)

![N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503417.png)

![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)